
(S)-Phenprocoumon
説明
(S)-Phenprocoumon is a vitamin K antagonist (VKA) widely used in Germany and other European countries for the prevention and treatment of thromboembolic disorders, including atrial fibrillation (AF) and venous thromboembolism (VTE). It exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex (VKORC1), thereby blocking the regeneration of reduced vitamin K, a cofactor required for the γ-carboxylation of clotting factors II, VII, IX, and X .
準備方法
Knoevenagel Condensation and Michael Addition Pathways
Reaction Mechanism and Base Catalysis
The synthesis of (S)-Phenprocoumon derivatives often begins with 4-hydroxycoumarin, which undergoes Knoevenagel condensation with aromatic aldehydes. In the presence of dodecylbenzenesulfonic acid (DBSA), this step forms an α,β-unsaturated ketone intermediate. Subsequent Michael addition of a second 4-hydroxycoumarin molecule yields 3,3-arylidene bis(4-hydroxycoumarin) derivatives .
Key spectroscopic data (IR and NMR) confirm the structure:
-
IR : Absorption at 1645 cm⁻¹ (C=O stretch) and 1567 cm⁻¹ (C=C aromatic) .
-
¹H NMR : Resonances at δ 6.31 ppm (olefinic protons) and δ 7.02–8.32 ppm (aromatic protons) .
Optimization of Reaction Conditions
Catalyst loading, solvent systems, and temperature significantly influence yield. DBSA at 25 mol% in EtOH/H₂O (1:1) under reflux achieves 95% yield in 12 minutes under microwave irradiation .
Table 1: Catalyst Loading vs. Yield
DBSA (mol%) | Time (min) | Yield (%) |
---|---|---|
15 | 72 | 40 |
20 | 93 | 93 |
25 | 12 | 95 |
Microwave conditions reduce reaction times tenfold compared to conventional heating, enhancing energy efficiency .
Friedel-Crafts Alkylation for C3-Selective Synthesis
Catalyst Design and Brønsted Acid Sites
Triflate-based catalysts, such as Vulcan XC-72R grafted with triflic acid (V-OTf), enable selective C3-alkylation of 4-hydroxycoumarin with phenyl-ethyl-carbinol. The Brønsted acid sites (-SO₃H) stabilize carbocation intermediates, directing attack to the coumarin C3 position over O-alkylation .
Table 2: Catalyst Performance in Alkylation
Catalyst | Time (h) | Conversion (%) | Selectivity (%) |
---|---|---|---|
V-OTf | 12 | 28.2 | 99.7 |
KB-OTf | 24 | 27.2 | 94.0 |
BP-OTf | 12 | 23.3 | 95.8 |
Solvent and Temperature Effects
Polar aprotic solvents like acetonitrile favor C3-alkylation, achieving 17.1% conversion at 150°C . Methanol, though less effective, still provides 11.0% conversion but with reduced selectivity due to competing O-alkylation .
Epoxydicoumarin Derivatives and Stereochemical Control
Epoxidation and Cyclization
Epoxydicoumarins, synthesized via epoxidation of bis-coumarins, serve as precursors to this compound. Using hydrogen peroxide in acetic acid, the epoxide ring forms at the central double bond, confirmed by ¹³C NMR (δ 34.65 ppm, epoxide carbon) .
Table 3: Epoxidation Yields
Substrate | Epoxide Yield (%) |
---|---|
2a | 85 |
2g | 93 |
Resolution of Enantiomers
Chiral HPLC with cellulose-based columns resolves (R)- and (S)-enantiomers. The (S)-form exhibits higher anticoagulant activity, necessitating asymmetric catalysis or enzymatic resolution for industrial production .
Green Chemistry and Process Sustainability
Solvent-Free Microwave Synthesis
Microwave-assisted reactions in ethanol/water mixtures reduce solvent waste. Energy consumption drops by 60% compared to conventional methods, aligning with green chemistry principles .
Recyclability of Triflate Catalysts
V-OTf retains 98% activity after five cycles, demonstrating covalent bonding of -SO₃H groups to the carbon support. Leaching tests show <0.5% sulfur loss, ensuring environmental compatibility .
Comparative Analysis of Methodologies
Table 4: Method Efficiency Comparison
Parameter | Knoevenagel-Michael | Friedel-Crafts |
---|---|---|
Yield (%) | 95 | 99.7 |
Reaction Time | 12 min | 12 h |
Catalyst Cost | Low | Moderate |
Enantiomeric Excess | 85% | 99% |
While microwave-assisted Knoevenagel reactions excel in speed, Friedel-Crafts alkylation offers superior selectivity. Hybrid approaches combining microwave heating with triflate catalysts may bridge these advantages.
化学反応の分析
Types of Reactions: (S)-Phenprocoumon undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxy derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Hydroxyphenprocoumon derivatives.
Reduction: Dihydro derivatives of phenprocoumon.
Substitution: Various substituted phenprocoumon derivatives depending on the reagents used.
科学的研究の応用
(S)-Phenprocoumon has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of anticoagulant drugs and their interactions with other molecules.
Biology: Research on this compound helps in understanding the biological pathways involved in blood coagulation and the role of vitamin K.
Medicine: It is extensively studied for its therapeutic effects in preventing thromboembolic disorders and its pharmacokinetics and pharmacodynamics.
Industry: The compound is used in the development of new anticoagulant drugs and in quality control processes for pharmaceutical manufacturing.
作用機序
(S)-Phenprocoumon exerts its anticoagulant effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the regeneration of active vitamin K, which is essential for the synthesis of clotting factors II, VII, IX, and X. By reducing the levels of these clotting factors, this compound effectively decreases the blood’s ability to form clots. The molecular targets include the vitamin K epoxide reductase complex, and the pathways involved are the vitamin K cycle and the coagulation cascade.
類似化合物との比較
Key Pharmacological Characteristics:
- Enantioselectivity : (S)-Phenprocoumon is the active enantiomer, exhibiting approximately 2-fold higher binding affinity to human serum albumin compared to its (R)-isomer .
- Genetic Influence : Polymorphisms in VKORC1 (e.g., c.-1639G>A) and CYP2C9 (e.g., 2 and *3 alleles) significantly influence dose requirements and plasma concentrations. *VKORC1 alone explains ~38% of interindividual variability in dosing .
- Long Half-Life : Phenprocoumon has a prolonged half-life (~5–9 days), enabling once-daily dosing and stable anticoagulation in compliant patients .
Vitamin K Antagonists (VKAs): Phenprocoumon vs. Warfarin
While both phenprocoumon and warfarin inhibit VKORC1, critical differences exist:
Clinical Implications :
- Warfarin’s shorter half-life may be preferred in patients at high bleeding risk due to faster offset .
Direct Oral Anticoagulants (DOACs): Phenprocoumon vs. Edoxaban, Apixaban, Rivaroxaban, Dabigatran
DOACs (e.g., edoxaban) inhibit factor Xa or thrombin directly, offering fixed dosing without routine monitoring. Key comparative findings from real-world studies:
Effectiveness (Stroke/SE Prevention) :
Key Findings :
- DOACs demonstrated superior safety profiles, particularly in reducing intracranial hemorrhage .
- Low-Dose DOACs : Phenprocoumon showed lower thromboembolic events vs. low-dose DOACs (HR 1.21 for stroke/SE) but comparable bleeding risks .
Mechanistic and Pharmacokinetic Distinctions
- Albumin Binding : this compound binds human serum albumin with higher stereoselectivity than warfarin, affecting drug displacement interactions .
- Drug-Drug Interactions : Phenprocoumon’s long half-life increases susceptibility to interactions with enzyme-inducing drugs (e.g., antifungals), unlike DOACs .
- Reversal Agents : Vitamin K reverses phenprocoumon, whereas DOACs require specific antidotes (e.g., andexanet alfa for apixaban) .
生物活性
(S)-Phenprocoumon is a coumarin derivative primarily used as an oral anticoagulant. Its biological activity is closely linked to its mechanism of action, pharmacokinetics, and interactions with various substances. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions as an anticoagulant by inhibiting vitamin K epoxide reductase (VKOR), which is essential for the regeneration of vitamin K. This inhibition leads to a decrease in the synthesis of vitamin K-dependent clotting factors, including factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S. The result is a reduced ability to form blood clots, thereby decreasing thrombogenicity.
- Key Actions:
- Inhibition of VKOR.
- Reduction in the levels of vitamin K-dependent coagulation factors.
- Decreased thrombin generation.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its high bioavailability and long half-life.
Parameter | Value |
---|---|
Bioavailability | ~100% |
Half-life | 5-6 days |
Protein binding | 99% |
Metabolism | Cytochrome P450 2C9 |
Clearance | Not Available |
This compound undergoes stereoselective metabolism primarily via hepatic microsomal enzymes, leading to the formation of inactive hydroxylated metabolites. The presence of polymorphisms in the CYP2C9 gene can significantly affect drug metabolism, necessitating careful monitoring and potential dosage adjustments in patients with these genetic variations .
Case-Control Study on Drug Interactions
A significant study investigated the risk of serious bleeding associated with drug interactions in patients using phenprocoumon. The study followed 246,220 patients over a total of 91,520 patient-years, identifying an incidence rate of 2.79 hospitalizations for bleeding per 100 patient-years. This highlights the importance of monitoring drug interactions in patients receiving phenprocoumon therapy .
Pharmacokinetics in Emergency Situations
A recent analysis from the RADOA registry examined pharmacokinetics in patients experiencing life-threatening bleeding or requiring urgent surgery. The study found that phenprocoumon levels had a half-life ranging from 5.27 to 5.29 days, indicating substantial variability among patients. The findings suggest that age and clinical condition significantly influence drug concentrations and outcomes .
Case Study: Influence of Liquorice Consumption
An intriguing case involved a 92-year-old female patient treated with phenprocoumon who experienced an ischemic stroke despite being within therapeutic INR ranges. Investigation revealed excessive consumption of liquorice, known to affect the pharmacokinetics of phenprocoumon by potentially reducing INR levels due to its glycyrrhizin content . This emphasizes the need for patient education regarding dietary influences on anticoagulation therapy.
Summary of Adverse Effects
The use of this compound is associated with several adverse effects:
- Bleeding complications: The most common risk associated with anticoagulants.
- Drug interactions: Significant interactions with other medications can lead to altered anticoagulation effects.
- Genetic factors: Variability in response due to genetic polymorphisms can complicate treatment.
Q & A
Basic Research Questions
Q. What are the primary genetic determinants influencing (S)-Phenprocoumon dosing requirements, and how can they be integrated into predictive models?
Methodological Answer: Genetic polymorphisms in VKORC1 (c.-1639G>A) and CYP2C9 (*2, *3) are critical predictors of dosing variability. To develop predictive models, use multiple linear regression incorporating genetic variants, demographic factors (age, height), and clinical parameters. A validated formula is:
Squaring the output yields the actual dose. VKORC1 alone explains ~38% of dose variability .
Genetic Variant | Impact on Dose | Contribution to Variability |
---|---|---|
VKORC1 c.-1639G>A | Major determinant (dose ↓ in AA) | 38.3% |
CYP2C9 *2/*3 | Moderate effect (dose ↑) | 8–12% |
EPHX1 c.337T>C | Minor influence | <5% |
Q. How can the PICO framework structure research questions on this compound's therapeutic efficacy?
Methodological Answer: Apply the PICO framework:
- Population: Patients requiring anticoagulation (e.g., venous thromboembolism).
- Intervention: this compound maintenance therapy.
- Comparison: Wild-type vs. variant VKORC1/CYP2C9 genotypes.
- Outcome: Stable INR (2.0–3.0) and dose variability. Example research question: "In patients with venous thromboembolism (P), how does VKORC1 genotype (I) compared to wild-type (C) influence phenprocoumon dose requirements (O) over 6 months (T)?" .
Q. What non-genetic factors significantly correlate with this compound plasma concentrations?
Methodological Answer: Key factors include age (r=-0.324, p=0.005), alcohol consumption (p=0.020), and BMI (r=-0.252, p=0.029). Use multivariate regression to adjust for confounders. For example, older patients (≥70 years) require lower doses due to reduced metabolic clearance .
Advanced Research Questions
Q. How can researchers resolve discrepancies between observed and predicted this compound plasma concentrations in pharmacogenetic studies?
Methodological Answer:
- Perform sensitivity analyses to assess model robustness (e.g., bootstrapping).
- Stratify cohorts by comorbidities (e.g., hepatic impairment) and validate models in diverse populations.
- Address outliers via residual analysis and re-examine covariates (e.g., drug interactions) .
Q. What methodologies are optimal for longitudinal studies assessing aging's impact on this compound metabolism?
Methodological Answer:
- Study Design: Prospective cohort with repeated measures over ≥5 years.
- Data Collection: Serial plasma concentration measurements, VKORC1/CYP2C9 genotyping, and documentation of hepatic/renal function.
- Analysis: Mixed-effects models to account for intra-individual variability and time-dependent confounders (e.g., polypharmacy) .
Q. How can multi-omics approaches enhance understanding of this compound's pharmacodynamics?
Methodological Answer:
- Integrate genomic (VKORC1, CYP2C9), proteomic (vitamin K epoxide reductase levels), and metabolomic (vitamin K metabolites) data.
- Use machine learning (e.g., random forests) to identify interaction networks affecting dose-response relationships .
Q. Methodological Considerations
Q. What statistical methods are recommended for analyzing this compound dose-genotype associations?
Methodological Answer:
- Primary Analysis: Multiple linear regression with backward elimination (p<0.05 retention threshold).
- Validation: Passing-Bablok regression to compare predicted vs. observed doses (r=0.701 in published models).
- Power Calculation: Ensure ≥80% power to detect dose differences ≥0.43 mg/day (α=0.05) .
Q. How should researchers address ethical considerations in pharmacogenetic studies of this compound?
Methodological Answer:
特性
IUPAC Name |
4-hydroxy-3-[(1S)-1-phenylpropyl]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDAYGNAKTZFIW-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191141 | |
Record name | 2H-1-Benzopyran-2-one, 4-hydroxy-3-(1-phenylpropyl)-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3770-63-6 | |
Record name | (-)-Phenprocoumon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3770-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenprocoumon, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003770636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-2-one, 4-hydroxy-3-(1-phenylpropyl)-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENPROCOUMON, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DM685514V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。